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Compound of Interest

Compound Name: Pomalidomide-C2-acid

Cat. No.: B8201732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pomalidomide-C2-acid is a functionalized derivative of pomalidomide, a potent

immunomodulatory agent. This derivative incorporates a C2 carboxylic acid linker, making it a

valuable building block in the development of Proteolysis Targeting Chimers (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Pomalidomide acts as the E3 ligase ligand, binding to Cereblon (CRBN), a key component of

the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. The C2-acid linker provides a

convenient attachment point for a linker connected to a ligand for a specific protein of interest,

enabling the synthesis of novel PROTACs for targeted protein degradation.

Chemical Structure and Properties
Pomalidomide-C2-acid, with the CAS number 2225940-46-3, is characterized by the addition

of an acetic acid moiety to the 4-amino group of the pomalidomide core. This modification

provides a reactive handle for further chemical conjugation while preserving the essential

binding affinity for Cereblon.

Chemical Structure
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The chemical structure of Pomalidomide-C2-acid can be represented by the following

SMILES notation: O=C(O)CNC1=CC=CC2=C1C(=O)N(C3CCC(=O)NC3=O)C2=O.

Quantitative Physicochemical Data
Precise experimental data for the physicochemical properties of Pomalidomide-C2-acid are

not readily available in the public domain. However, based on its structure and data for the

parent compound, pomalidomide, the following properties can be estimated. For reference, the

properties of pomalidomide are also provided.

Property
Pomalidomide-C2-acid
(Calculated/Estimated)

Pomalidomide
(Experimental/Predicted)

IUPAC Name

2-((2-(2,6-dioxopiperidin-3-

yl)-1,3-dioxoisoindolin-4-

yl)amino)acetic acid

4-amino-2-(2,6-dioxopiperidin-

3-yl)isoindole-1,3-dione[1]

Molecular Formula C₁₅H₁₃N₃O₆ C₁₃H₁₁N₃O₄[1]

Molecular Weight 331.28 g/mol 273.24 g/mol [1]

Melting Point Data not available 318.5 - 320.5 °C[2]

Boiling Point Data not available 582.9 ± 45.0 °C (Predicted)[2]

Solubility

Expected to have some

aqueous solubility due to the

carboxylic acid group.

DMSO: ≥14 mg/mL; Sparingly

soluble in aqueous buffers.

pKa Data not available 10.75 ± 0.40 (Predicted)

Signaling Pathway of Pomalidomide-Mediated
Protein Degradation
Pomalidomide functions as a "molecular glue" to induce the degradation of specific target

proteins. The following diagram illustrates the key steps in this signaling pathway.
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Pomalidomide-Mediated Protein Degradation Pathway
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Caption: Pomalidomide binds to CRBN, inducing a conformational change that recruits

neosubstrate proteins for ubiquitination and subsequent proteasomal degradation.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8201732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of Pomalidomide-C2-acid typically involves the reaction of a pomalidomide

precursor with an appropriate C2 linker. A common strategy is the nucleophilic aromatic

substitution (SNAr) reaction of 4-fluorothalidomide with the amino group of an amino acid, such

as glycine or its ester derivative. The use of a protected amino acid, like glycine tert-butyl ester,

is often preferred to improve yields and simplify purification, followed by a deprotection step to

yield the final carboxylic acid.

Synthesis of Pomalidomide-C2-acid via Glycine tert-
Butyl Ester
This protocol is a representative example and may require optimization based on specific

laboratory conditions and available reagents.

Materials:

4-Fluorothalidomide

Glycine tert-butyl ester hydrochloride

N,N-Diisopropylethylamine (DIPEA)

Dimethyl sulfoxide (DMSO), anhydrous

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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Step 1: Synthesis of Pomalidomide-C2-tert-butyl ester

To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add glycine tert-

butyl ester hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).

Heat the reaction mixture to 90-130 °C and stir for 16-24 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

ethyl acetate in hexanes) to obtain Pomalidomide-C2-tert-butyl ester.

Step 2: Deprotection to Pomalidomide-C2-acid

Dissolve the purified Pomalidomide-C2-tert-butyl ester from Step 1 in dichloromethane.

Add trifluoroacetic acid (excess, e.g., 10-20 equivalents) to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

the reaction by TLC or LC-MS.

Once the deprotection is complete, remove the solvent and excess TFA under reduced

pressure.

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether

or a mixture of DCM and hexanes) or by reverse-phase High-Performance Liquid

Chromatography (HPLC) to yield the final Pomalidomide-C2-acid.

Experimental Workflow
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The following diagram outlines the general workflow for the synthesis and purification of

Pomalidomide-C2-acid.

Synthesis and Purification Workflow for Pomalidomide-C2-acid

Starting Materials:
- 4-Fluorothalidomide

- Glycine tert-butyl ester HCl
- DIPEA, DMSO
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Step 2: Deprotection
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Pomalidomide-C2-acid
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Caption: A two-step synthetic workflow for producing Pomalidomide-C2-acid, involving an

SNAr reaction followed by ester deprotection.

Conclusion
Pomalidomide-C2-acid is a key building block for the synthesis of PROTACs, enabling the

development of novel therapeutics for targeted protein degradation. Its structure, featuring the

pomalidomide core for Cereblon binding and a C2-acid linker for conjugation, makes it a

versatile tool for researchers in drug discovery and chemical biology. The provided information

on its chemical properties, mechanism of action, and a detailed synthetic protocol serves as a

comprehensive guide for its application in the design and creation of next-generation protein

degraders. Further research to establish a complete experimental physicochemical profile of

Pomalidomide-C2-acid would be beneficial for its broader application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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